Cas no 2227674-01-1 ((3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid)

(3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid is a chiral hydroxy acid derivative characterized by its stereospecific (R)-configuration and substituted aromatic ring structure. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals requiring enantioselective precision. The presence of both a hydroxyl and carboxylic acid functional group enhances its reactivity, enabling versatile transformations such as esterification, amidation, or further derivatization. Its 2,5-dimethylphenyl moiety contributes to steric and electronic modulation, influencing selectivity in synthetic pathways. The compound's well-defined stereochemistry ensures consistency in applications where chiral purity is critical, making it a reliable building block for asymmetric synthesis and medicinal chemistry research.
(3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid structure
2227674-01-1 structure
Product Name:(3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid
CAS No:2227674-01-1
MF:C11H14O3
MW:194.227063655853
CID:6062762
PubChem ID:94425410
Update Time:2025-05-19

(3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid
    • EN300-1788501
    • 2227674-01-1
    • Inchi: 1S/C11H14O3/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14)/t10-/m1/s1
    • InChI Key: FBPBYESEEKYAHZ-SNVBAGLBSA-N
    • SMILES: O[C@H](CC(=O)O)C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 194.094294304g/mol
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.5Ų

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Additional information on (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid

Comprehensive Overview of (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid (CAS No. 2227674-01-1): Properties, Applications, and Industry Insights

(3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid (CAS No. 2227674-01-1) is a chiral organic compound with a growing significance in pharmaceutical and fine chemical industries. Its unique stereochemical configuration and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and manufacturers are increasingly focusing on this compound due to its potential in asymmetric catalysis and drug development, aligning with the rising demand for enantiomerically pure APIs (Active Pharmaceutical Ingredients).

The compound's hydroxypropanoic acid moiety and 2,5-dimethylphenyl substituent contribute to its distinct physicochemical properties, including solubility and stability under various conditions. Recent studies highlight its role in optimizing metabolic pathways in preclinical models, a topic frequently searched in AI-driven drug discovery platforms. This aligns with the industry's shift toward green chemistry and sustainable synthesis, as users often query "eco-friendly chiral synthesis methods" or "biodegradable intermediates."

From an analytical perspective, CAS No. 2227674-01-1 exhibits characteristic spectral signatures in NMR and HPLC, making it identifiable in complex matrices. Laboratories leverage these traits for quality control in batch production, a critical concern for regulatory compliance. Notably, forums and search trends reveal growing interest in "chiral resolution techniques" and "scalable synthesis of (3R)-3-aryl derivatives," underscoring the compound's relevance in process chemistry.

In the context of market trends, (3R)-3-(2,5-dimethylphenyl)-3-hydroxypropanoic acid is gaining traction as a building block for neurological and anti-inflammatory agents. Patent filings and publications increasingly cite its utility in small-molecule therapeutics, addressing prevalent health concerns like neurodegenerative diseases—a hotspot in precision medicine discussions. This positions the compound as a candidate for high-throughput screening (HTS) libraries, a frequently searched term in AI-aided research databases.

Future prospects for CAS No. 2227674-01-1 include exploration in cocrystal engineering to enhance drug bioavailability, a trending topic in pharmaceutical formulation circles. Additionally, its potential in biocatalysis—using enzymes for stereoselective transformations—resonates with searches for "enzymatic synthesis optimization." As industries prioritize cost-effective and low-waste processes, this compound's versatility ensures its prominence in next-generation chemical innovation.

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